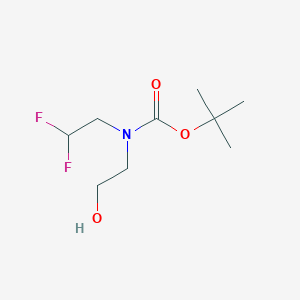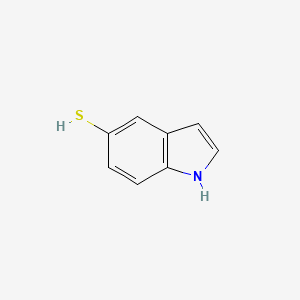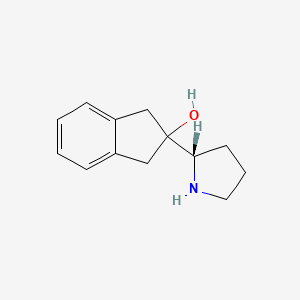
(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol is a chiral compound featuring a pyrrolidine ring fused to an indene structure with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents to introduce the pyrrolidine moiety, followed by cyclization to form the indene structure. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indenes and pyrrolidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features.
Indene: A bicyclic hydrocarbon that forms the core structure of the compound.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol is unique due to its combination of a pyrrolidine ring and an indene structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
2-[(2S)-pyrrolidin-2-yl]-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C13H17NO/c15-13(12-6-3-7-14-12)8-10-4-1-2-5-11(10)9-13/h1-2,4-5,12,14-15H,3,6-9H2/t12-/m0/s1 |
InChIキー |
APGOZZJUJJGCGF-LBPRGKRZSA-N |
異性体SMILES |
C1C[C@H](NC1)C2(CC3=CC=CC=C3C2)O |
正規SMILES |
C1CC(NC1)C2(CC3=CC=CC=C3C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)
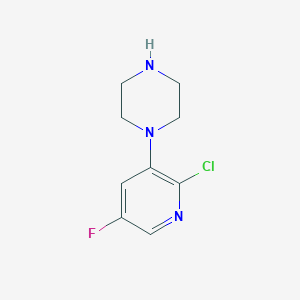





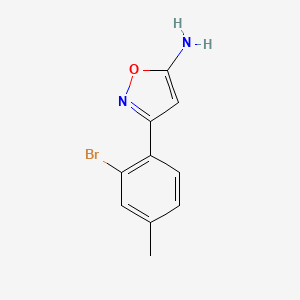
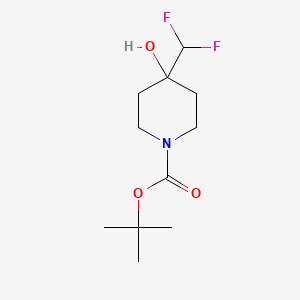
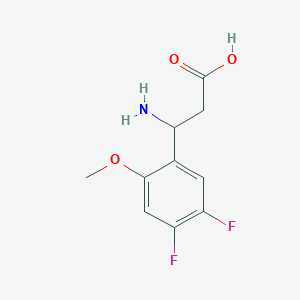
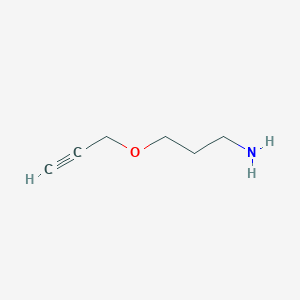
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
